molecular formula C20H15N3OS B2908160 N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide CAS No. 710945-65-6

N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide

Cat. No.: B2908160
CAS No.: 710945-65-6
M. Wt: 345.42
InChI Key: XEDZTOZSBTWYOM-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-(phenylsulfanyl)nicotinamide is a synthetic small molecule characterized by its hybrid structure, incorporating indole, nicotinamide, and phenylsulfanyl pharmacophores. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in compounds that interact with a wide range of enzymatic targets . This specific molecule is of significant interest in early-stage drug discovery for the design and development of novel therapeutic agents. While the specific biological profile of this compound is still under investigation, its structure suggests potential as a key intermediate or lead compound in various research pathways. Indole derivatives have been extensively studied as inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases , and nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic disorders and cancer . Researchers can utilize this compound to explore its mechanism of action, structure-activity relationships (SAR), and inhibitory potential against these and other biological targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-5-yl)-2-phenylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(23-15-8-9-18-14(13-15)10-12-21-18)17-7-4-11-22-20(17)25-16-5-2-1-3-6-16/h1-13,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDZTOZSBTWYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinamide-Indole Hybrid Derivatives

Key Compounds:

  • NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
Comparison:
Property N-(1H-Indol-5-yl)-2-(phenylsulfanyl)nicotinamide NAT-1 NAT-2
Core Structure Nicotinamide + indole + phenylsulfanyl Nicotinamide + thiazolidinone Nicotinamide + thiazolidinone
Substituents Phenylsulfanyl at pyridine-2 position 4-Methoxyphenyl 3,5-Di-tert-butyl-4-hydroxyphenyl
Molecular Weight ~365.45 g/mol (calculated) 369.42 g/mol 511.68 g/mol
Functional Groups Indole, sulfanyl, carboxamide Thiazolidinone, methoxy Thiazolidinone, phenolic -OH


Implications :

  • The absence of a thiazolidinone ring in the target compound may reduce interactions with peroxisome proliferator-activated receptors (PPARs), a common target for thiazolidinone derivatives like NAT-1 and NAT-2 .

Triptan-Class Indole Derivatives

Key Compounds:

  • Zolmitriptan: (S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone
  • Sumatriptan: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Comparison:
Property This compound Zolmitriptan Sumatriptan
Core Structure Nicotinamide + indole Oxazolidinone + indole Methanesulfonamide + indole
Substituents Phenylsulfanyl at pyridine-2 position Dimethylaminoethyl Methylaminoethyl
Molecular Weight ~365.45 g/mol 287.35 g/mol 295.40 g/mol
Pharmacological Role Unknown (theoretical) 5-HT1B/1D agonist (migraine) 5-HT1B/1D agonist (migraine)

Implications :

  • Unlike zolmitriptan and sumatriptan, the target compound lacks the alkylaminoethyl side chain critical for 5-HT1B/1D receptor agonism . Its nicotinamide core may instead favor kinase or metabolic enzyme interactions.

Indole Carboxamide Derivatives

Key Compound:

  • N-(2-(1H-Indol-3-yl)ethyl)nicotinamide : A structural analog with an ethyl linker between indole and nicotinamide .
Comparison:
Property This compound N-(2-(1H-Indol-3-yl)ethyl)nicotinamide
Indole Position Substituted at indole-5 position Substituted at indole-3 position
Linker Direct carboxamide linkage Ethyl linker
Molecular Weight ~365.45 g/mol 303.36 g/mol
Lipophilicity (LogP) Higher (due to phenylsulfanyl) Lower (shorter chain)

Implications :

  • Substitution at indole-5 (vs. indole-3) may alter receptor-binding specificity, as indole-5 is a common modification site in serotonin analogs.

Biological Activity

N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of nicotinamide compounds exhibit significant antimicrobial properties. For instance, the structural similarity of this compound to other nicotinamide derivatives suggests potential effectiveness against various pathogens.

  • Minimum Inhibitory Concentrations (MICs) : Compounds similar in structure have shown MIC values ranging from 0.25 to 16 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Case Study : A recent study demonstrated that indole derivatives exhibited potent antifungal activity against Candida species with MIC values as low as 12.5 µg/mL .

Anticancer Activity

This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells.

  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis in T47D breast cancer cells with EC50 values as low as 0.21 µM . This suggests that this compound may also possess similar properties.
  • Mechanism of Action : The mechanism appears to involve the inhibition of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit significant activity.

  • Xanthine Oxidase Inhibition : Compounds with similar structures have been identified as potent xanthine oxidase inhibitors, which are crucial for managing conditions like hyperuricemia. For example, one derivative showed an IC50 of 0.62 µM, significantly more potent than allopurinol .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound.

Compound StructureBiological ActivityMIC/EC50 Values
This compoundAntimicrobial, AnticancerTBD
Indole Derivative AAntifungalMIC = 12.5 µg/mL
Indole Derivative BApoptosis InducerEC50 = 0.21 µM

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Bootstrap Analysis : Resample data to estimate confidence intervals for EC₅₀/IC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test to exclude statistically significant anomalies .

Q. How to optimize selectivity between structurally similar off-targets (e.g., kinase isoforms)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified indole or sulfanyl substituents .
  • Crystallographic Screening : Co-crystallize the compound with target and off-target proteins to identify discriminative interactions .
  • Thermal Shift Assays : Compare ΔTm values to quantify binding affinity differences .

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